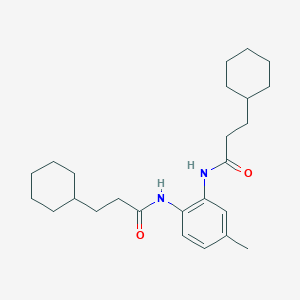![molecular formula C17H26N2O5 B10975147 3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10975147.png)
3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide is a synthetic organic compound with the molecular formula C17H26N2O5. It is characterized by the presence of three methoxy groups attached to a benzamide core, along with a morpholine ring connected via a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amidation Reaction: The acid chloride is then reacted with 3-(morpholin-4-yl)propylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid or its derivatives.
Reduction: Formation of 3,4,5-trimethoxyaniline or related compounds.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-Trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the morpholine ring and propyl chain, making it less versatile in terms of biological activity.
3,4,5-Trimethoxy-N-[3-(4-piperidinyl)propyl]benzamide: Similar structure but with a piperidine ring instead of a morpholine ring, which may result in different biological properties.
3,4,5-Trimethoxy-N-[3-(4-pyrrolidinyl)propyl]benzamide: Contains a pyrrolidine ring, leading to variations in its chemical reactivity and biological activity.
Uniqueness
3,4,5-Trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C17H26N2O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C17H26N2O5/c1-21-14-11-13(12-15(22-2)16(14)23-3)17(20)18-5-4-6-19-7-9-24-10-8-19/h11-12H,4-10H2,1-3H3,(H,18,20) |
InChI Key |
WJSSEQZVGHKBLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


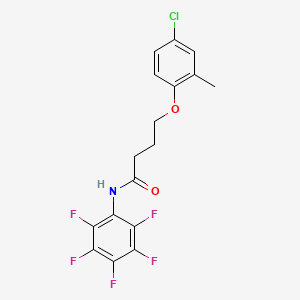
![1-(3-Chlorophenyl)-4-[(2-phenylcyclopropyl)carbonyl]piperazine](/img/structure/B10975072.png)
![2-[4-(difluoromethoxy)-3-ethoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10975086.png)
![3-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10975091.png)
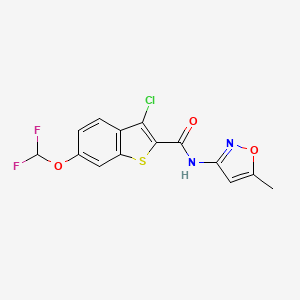
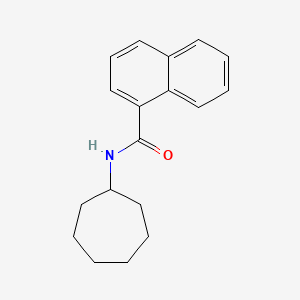
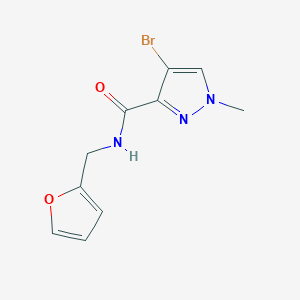
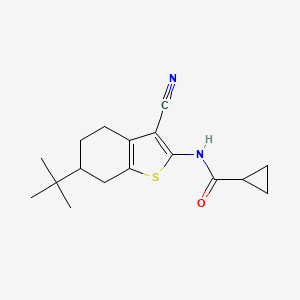
![ethyl {[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetate](/img/structure/B10975112.png)
![N-(butan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10975124.png)
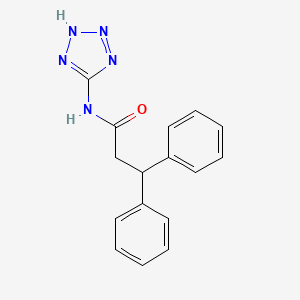
![6-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10975133.png)
![2-{[(3,4-Dichlorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10975138.png)
